molecular formula C13H8F3NO B259878 2,4-difluoro-N-(3-fluorophenyl)benzamide

2,4-difluoro-N-(3-fluorophenyl)benzamide

Cat. No.: B259878
M. Wt: 251.2 g/mol
InChI Key: PCHYROFWFNUJFS-UHFFFAOYSA-N
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Description

2,4-Difluoro-N-(3-fluorophenyl)benzamide is a fluorinated benzamide derivative characterized by two fluorine atoms at the 2- and 4-positions of the benzoyl ring and a 3-fluorophenyl group attached via an amide linkage. This compound is of interest in medicinal chemistry due to fluorine’s ability to modulate lipophilicity, metabolic stability, and electronic properties . Its synthesis typically involves amidation reactions between fluorinated benzoic acids and substituted anilines under acidic or coupling agent-mediated conditions .

Properties

Molecular Formula

C13H8F3NO

Molecular Weight

251.2 g/mol

IUPAC Name

2,4-difluoro-N-(3-fluorophenyl)benzamide

InChI

InChI=1S/C13H8F3NO/c14-8-2-1-3-10(6-8)17-13(18)11-5-4-9(15)7-12(11)16/h1-7H,(H,17,18)

InChI Key

PCHYROFWFNUJFS-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=C(C=C(C=C2)F)F

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=C(C=C(C=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Positioning and Physicochemical Properties

The position and number of fluorine atoms significantly influence molecular properties. Below is a comparative analysis with key analogs:

Compound Name Substituent Positions (Benzoyl/Aniline) Molecular Weight Key Properties/Findings
2,4-Difluoro-N-(3-fluorophenyl)benzamide 2,4-F₂ (benzoyl); 3-F (aniline) 266.23 g/mol Enhanced lipophilicity; meta-F on aniline reduces steric hindrance compared to ortho analogs
N-(2,4-Difluorophenyl)-2-fluorobenzamide 2-F (benzoyl); 2,4-F₂ (aniline) 266.23 g/mol Ortho-F on benzoyl increases steric effects, altering crystal packing
N-(2,3-Difluorophenyl)-2-fluorobenzamide 2-F (benzoyl); 2,3-F₂ (aniline) 266.23 g/mol Vicinal fluorines on aniline disrupt coplanarity, reducing π-π stacking
2,4-Difluoro-N-(2-hydroxyphenyl)benzamide 2,4-F₂ (benzoyl); 2-OH (aniline) 268.22 g/mol Hydroxyl group enables hydrogen bonding, improving aqueous solubility
3-Fluoro-N-(4-fluorophenyl)benzamide 3-F (benzoyl); 4-F (aniline) 234.21 g/mol Para-F on aniline enhances electronic conjugation, affecting NMR splitting patterns

Key Observations :

  • Lipophilicity : Compounds with fluorinated aniline rings (e.g., 3-fluorophenyl) exhibit higher logP values than hydroxylated analogs .
  • Spectroscopy : Overlapping signals in ¹H NMR spectra are common in fluorinated benzamides due to scalar coupling between aromatic protons and fluorine atoms. For example, 3-fluoro-N-(3-fluorophenyl)benzamide shows severe signal overlap in the aromatic region .
  • Crystallography: Ortho-fluorine substituents on the benzoyl ring (e.g., N-(2,4-difluorophenyl)-2-fluorobenzamide) induce non-coplanar conformations, influencing crystal packing via C–H···F interactions .

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